molecular formula C25H18F3NO4S B2531778 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-96-6

2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No.: B2531778
CAS No.: 343373-96-6
M. Wt: 485.48
InChI Key: KJIUVEWGIUNFGH-UHFFFAOYSA-N
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Description

2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a structurally complex ester featuring a naphthyl group, a phenylsulfonyl-substituted anilino moiety, and a trifluoromethyl substituent. The compound combines aromatic, sulfonyl, and fluorinated groups, which are often associated with enhanced metabolic stability and bioactivity in pharmaceuticals.

Properties

IUPAC Name

naphthalen-2-yl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3NO4S/c26-25(27,28)20-9-6-10-21(16-20)29(34(31,32)23-11-2-1-3-12-23)17-24(30)33-22-14-13-18-7-4-5-8-19(18)15-22/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIUVEWGIUNFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting with the preparation of the naphthyl and phenylsulfonyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating diverse chemical entities.
  • Synthetic Routes : The synthesis typically involves multiple steps, including the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This method allows for the efficient production of the compound with high yield and purity.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe or inhibitor, the compound can interact with biological targets, providing insights into various biochemical pathways.
  • Enzyme Inhibition : It has shown efficacy in inhibiting certain enzymes involved in cancer progression. For instance, it inhibits mutant forms of protein tyrosine kinases that play critical roles in cell signaling pathways associated with cancer.

Medicine

  • Therapeutic Properties : The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies indicate that it may inhibit viral replication mechanisms, suggesting a promising avenue for antiviral drug development.
  • Antioxidant Activity : The trifluoromethyl group enhances its lipophilicity and electron-withdrawing properties, contributing to antioxidant activity that protects cells from oxidative stress.

Industry

  • Advanced Materials Development : Utilized in developing advanced materials with unique properties, the compound's structural characteristics allow it to be integrated into various industrial applications.

Case Studies

  • Antiviral Properties : A study demonstrated that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. This highlights the potential for developing antiviral drugs based on this compound's structure .
  • Inhibition of Enzymatic Activity : Research indicated that the compound effectively inhibits certain enzymes involved in cancer progression, making it a candidate for targeted cancer therapies .
  • Antioxidant Activity : Investigations into the antioxidant properties showed that the trifluoromethyl group enhances the compound's ability to protect cells from oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and bioactivity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares key functional motifs with several analogs:

  • Naphthyl vs.
  • Sulfonyl Group: The phenylsulfonyl moiety is structurally analogous to compounds in (e.g., ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate), which may enhance electron-withdrawing effects and stability compared to carbonyl or thiazolidinone groups.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthetic Yield References
Niflumic Acid C₁₃H₉F₃N₂O₂ 282.2 Trifluoromethylanilino, pyridinecarboxylic Anti-inflammatory N/A
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate C₁₇H₁₅F₃N₂O₃ 352.3 Trifluoromethylanilino, pyridinyl, ester Not specified >95% purity
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate C₁₆H₁₅Cl₂NO₄S 388.1 Chlorophenylsulfonyl, chloroanilino, ester Not specified N/A
2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate* ~C₂₅H₁₈F₃NO₅S ~518.5 (estimated) Naphthyl, phenylsulfonyl, trifluoromethylanilino Inferred anti-inflammatory N/A N/A

*Estimated molecular weight based on structural analogs.

Key Research Findings

  • Synthetic Feasibility: High yields (>89%) for trifluoromethylanilino-thiazol derivatives () suggest robust methods for analogous compounds.
  • Bioactivity Trends : Trifluoromethyl groups correlate with enhanced anti-inflammatory activity, while sulfonyl groups improve stability.

Biological Activity

2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a phenylsulfonyl group and a trifluoromethyl-substituted aniline. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. A patent describes its use in treating viral infections by inhibiting viral replication mechanisms. The compound's ability to interfere with viral proteins suggests a promising avenue for antiviral drug development .

Inhibition of Enzymatic Activity

The compound has shown efficacy in inhibiting certain enzymes involved in cancer progression. For instance, it has been reported to inhibit mutant forms of protein tyrosine kinases, which play a critical role in cell signaling pathways associated with cancer. This inhibition is significant for developing targeted therapies for tumors resistant to conventional treatments .

Antioxidant Activity

Studies have demonstrated that the trifluoromethyl group in the compound enhances its lipophilicity and electron-withdrawing properties, potentially contributing to antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular responses.
  • Radical Scavenging : The structural components enable it to scavenge free radicals, thereby mitigating oxidative damage.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of related compounds demonstrated that modifications in the sulfonyl group significantly impacted antiviral activity against influenza viruses. The findings suggest that similar modifications could enhance the efficacy of this compound against viral pathogens .

Case Study 2: Cancer Treatment Potential

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a derivative was tested against breast cancer cells, leading to a significant reduction in cell viability at low micromolar concentrations. These results underscore the potential application of this compound in oncology .

Data Summary

Biological ActivityObservationsReferences
AntiviralInhibits viral replication
Enzyme InhibitionTargets protein tyrosine kinases
AntioxidantScavenges free radicals
Cancer Cell ProliferationReduces viability in breast cancer cells

Q & A

Q. Basic

ParameterValue/TechniqueSource
Molecular Weight789.1 g/mol (LCMS)
HPLC Retention Time1.01 min (SMD-FA05)
¹H NMR (Key Signals)δ 7.8–8.2 ppm (naphthyl)
Melting PointNot reportedN/A

How can computational modeling predict the compound’s interactions with biological targets?

Advanced
Molecular docking (e.g., AutoDock Vina) uses the crystal structure (from SHELX refinement) to simulate binding to enzymes like cyclooxygenase-2, analogous to niflumic acid . Density Functional Theory (DFT) calculations assess electronic effects of the sulfonyl and trifluoromethyl groups on binding affinity.

How can impurities from synthesis be identified and mitigated?

Advanced
Common impurities include unreacted 3-(trifluoromethyl)aniline or hydrolyzed acetate byproducts. LCMS-guided fractionation during column chromatography isolates these species . Quantify impurities using naproanilide standard solutions (HPLC, 49831-86) with a detection limit of 10 mg/L .

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